2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a structurally complex molecule featuring:
- A thiazole ring substituted at the 4-position with a ureido group (NHCONH) linked to a 3-chlorophenyl aromatic ring.
- An acetamide group at the 2-position of the thiazole, with its nitrogen atom further substituted by a tetrahydrofuran-2-ylmethyl group.
This architecture combines electron-rich heterocycles (thiazole, tetrahydrofuran) with polar functional groups (ureido, acetamide) and a halogenated aromatic moiety.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-11-3-1-4-12(7-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-5-2-6-25-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNOZRXVDIOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that integrates a thiazole ring, a urea linkage, and a chlorophenyl group. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies, synthetic routes, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.9 g/mol. Its structural features include:
- Thiazole ring : Known for its reactivity and biological significance.
- Chlorophenyl group : Often associated with enhanced biological activity.
- Urea linkage : Can facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Thiazole ring, chlorophenyl group | Anticancer activity |
| Benzothiazolinone acetamide analogs | Benzothiazole structure | Antimicrobial properties |
| Thiazolidinone derivatives | Thiazole ring with additional functional groups | Antimicrobial activity |
The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The urea linkage and thiazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. Moreover, the chlorophenyl group may participate in hydrophobic interactions, stabilizing the compound-protein complex.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with similar structures exhibited submicromolar activity against these pathogens, suggesting that the thiazole and urea functionalities contribute to their antimicrobial effects .
- Cytotoxicity : In another investigation focusing on cancer cell lines, it was found that derivatives of compounds containing thiazole rings showed significant cytotoxicity against various cancer cells while maintaining low toxicity to primary mammalian cells. This selectivity is crucial for developing potential anticancer agents.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for evaluating the drug-like potential of new compounds. The compound's lipophilicity was experimentally determined, correlating with its biological activity. Compounds exhibiting higher lipophilicity often demonstrate better absorption and distribution profiles in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs from the evidence include thiazole-based acetamides with varying substituents. Below is a comparative analysis:
Table 1: Substituent Profiles and Key Properties of Analogues
Key Observations:
The tetrahydrofuran-methyl group on the acetamide nitrogen may improve solubility in polar solvents compared to aromatic or halogenated substituents .
Synthesis Complexity :
- The target compound likely requires multi-step synthesis (e.g., urea formation followed by acetamide coupling), whereas dichlorophenyl and chloroacetyl analogs are synthesized in fewer steps using carbodiimides or acyl halides .
Crystallography and Stability :
Functional Group Impact on Physicochemical Properties
- Hydrogen Bonding : The ureido group in the target compound provides two NH groups, enabling stronger hydrogen-bond interactions than halogenated or alkylated analogs. This could influence solubility, melting point, and bioavailability.
Q & A
What are the key synthetic strategies for preparing 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with thiazole intermediates. A common approach includes:
- Step 1: Condensation of 3-(3-chlorophenyl)urea with a thiazole precursor (e.g., 2-amino-4-thiazolyl derivatives) in tetrahydrofuran (THF) or dioxane, using triethylamine (TEA) as a base to deprotonate intermediates .
- Step 2: Acetamide coupling via chloroacetyl chloride, added dropwise under ice-cooling to control exothermic reactions .
- Step 3: Final functionalization with a tetrahydrofuran-methyl group using nucleophilic substitution or amide bond formation .
Optimization Tips:
- Use TLC (thin-layer chromatography) to monitor reaction progress and confirm intermediate purity .
- Recrystallize crude products from ethanol or ethanol-DMF mixtures to enhance purity .
- Adjust stoichiometric ratios (e.g., 1:3 TEA to substrate) to minimize side reactions .
How do structural modifications in the thiazole and tetrahydrofuran moieties influence the compound's biological activity?
Level: Advanced
Answer:
- Thiazole Modifications: Substitutions at the 4-position of the thiazole ring (e.g., chloro, methyl groups) can enhance binding to biological targets like kinases or receptors. For example, chloro groups increase lipophilicity, improving membrane permeability .
- Tetrahydrofuran (THF) Linker: The THF-methyl group introduces conformational rigidity, potentially stabilizing interactions with hydrophobic enzyme pockets. Replacing THF with other heterocycles (e.g., pyridazine) may alter solubility and selectivity .
- Ureido Group: The 3-chlorophenyl ureido moiety is critical for hydrogen bonding with target proteins. Replacing chlorine with electron-withdrawing groups (e.g., nitro) could modulate activity but may reduce metabolic stability .
Methodological Insight:
- Use molecular docking studies to predict interactions between modified structures and target proteins (e.g., COX-2 or EGFR kinases) .
- Compare IC₅₀ values in enzyme inhibition assays for analogs with varying substituents .
What analytical techniques are most effective for confirming the structure and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm connectivity of the thiazole, ureido, and THF-methyl groups. Key signals include:
- Thiazole protons: δ 6.8–7.5 ppm (aromatic region).
- THF-methyl protons: δ 3.4–3.8 ppm (multiplet) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₀ClN₅O₃S) .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection .
Advanced Tip:
- Single-crystal X-ray diffraction provides definitive 3D structural confirmation, especially for resolving stereochemistry in the THF moiety .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or animal models (e.g., carrageenan-induced edema vs. xenograft tumors) .
- Purity Issues: Impurities >5% (e.g., unreacted intermediates) can skew results. Re-run synthesis with rigorous purification (e.g., column chromatography) .
- Dose Dependency: Test a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
Methodology:
- Validate findings using orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays) .
- Compare results with structurally related compounds (e.g., triazolo-pyridazine analogs) to isolate moiety-specific effects .
What in vitro assays are recommended for preliminary evaluation of this compound's pharmacological potential?
Level: Basic
Answer:
- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., A549, HepG2) at 10–100 µM .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or cyclooxygenases (COX-1/COX-2) via fluorometric or colorimetric kits .
- Solubility Assessment: Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .
Advanced Follow-Up:
- Conduct pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) to predict in vivo behavior .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal: Collect organic residues in halogenated waste containers; incinerate via licensed facilities .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to chloroacetyl chloride vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
